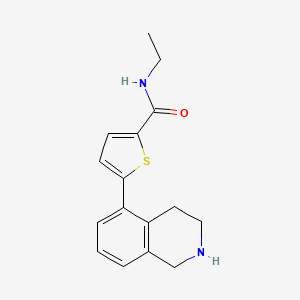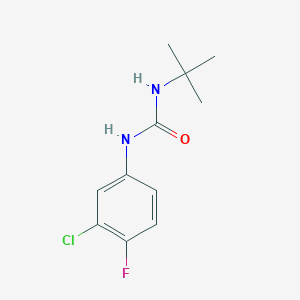
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide, also known as ET-2, is a synthetic compound that belongs to the class of thiophene carboxamides. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The exact mechanism of action of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to activate the AMPK pathway, which plays a critical role in regulating cellular energy metabolism and autophagy. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has also been found to modulate the activity of ion channels and receptors, such as TRPV1 and NMDA receptors, which are involved in pain perception and synaptic plasticity.
Biochemical and Physiological Effects:
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. In neurodegenerative disorders, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammation research, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide also has a relatively short half-life, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide research. One area of interest is the development of more potent and selective N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide analogs that can target specific signaling pathways and cellular processes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide in vivo, which can help to optimize dosing regimens and improve therapeutic efficacy. Additionally, the potential use of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide as a diagnostic tool for cancer and neurodegenerative disorders is an area of active investigation. Finally, the exploration of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide as a potential therapeutic agent for other diseases, such as metabolic disorders and cardiovascular diseases, is an area of future research.
Méthodes De Synthèse
The synthesis of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide involves the reaction of N-ethyl-5-amino-2-carboxy thiophene with 1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), at room temperature for several hours. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiotherapy. In neurodegenerative disorders, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of microglia and astrocytes. In inflammation research, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propriétés
IUPAC Name |
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-18-16(19)15-7-6-14(20-15)13-5-3-4-11-10-17-9-8-12(11)13/h3-7,17H,2,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUJOMQWWHHEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(S1)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5495899.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495913.png)
![N-methyl-N-(2-phenylethyl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5495915.png)

![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5495928.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![7-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495940.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)



![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5495968.png)